molecular formula C12H14BrF3S B14074012 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene

Cat. No.: B14074012
M. Wt: 327.21 g/mol
InChI Key: JIJWPSBSXROMAJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene typically involves the following steps:

    Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Trifluoromethylthio Substitution: The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents like trifluoromethanesulfenyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated benzene derivatives.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways depend on the functional groups present and the nature of the interactions, which can include covalent bonding, hydrogen bonding, or hydrophobic interactions.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the ethyl group.

    1-Bromo-3-phenylpropane: Contains a bromopropyl group but lacks the trifluoromethylthio and ethyl groups.

    3-Bromo-1-phenylpropane: Similar to 1-Bromo-3-phenylpropane but with a different positional isomerism.

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

JIJWPSBSXROMAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

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